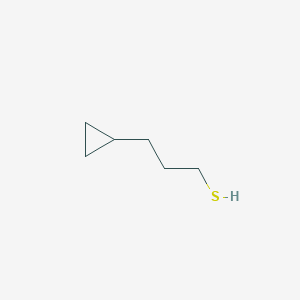

3-Cyclopropylpropane-1-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopropylpropane-1-thiol is an organic compound with the molecular formula C6H12S It is characterized by the presence of a cyclopropyl group attached to a propane chain, which is further bonded to a thiol group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropylpropane-1-thiol typically involves the reaction of cyclopropylmethyl bromide with thiourea, followed by hydrolysis to yield the desired thiol. The reaction conditions generally include the use of a polar solvent such as ethanol and a base like sodium hydroxide to facilitate the hydrolysis step.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide and nitric acid.

Reduction: The compound can be reduced to form the corresponding hydrocarbon, cyclopropylpropane, using reducing agents like lithium aluminum hydride.

Substitution: Thiol groups are highly nucleophilic and can participate in substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in aqueous solution or nitric acid under controlled temperature conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Cyclopropylpropane.

Substitution: Thioethers.

Applications De Recherche Scientifique

3-Cyclopropylpropane-1-thiol has diverse applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.

Biology: The thiol group can interact with biological molecules, making it useful in studying protein-thiol interactions.

Industry: Used in the synthesis of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Cyclopropylpropane-1-thiol involves its thiol group, which can form covalent bonds with various molecular targets. This interaction can modulate the activity of enzymes and proteins, influencing biochemical pathways. The cyclopropyl group adds steric hindrance, affecting the compound’s reactivity and binding affinity.

Comparaison Avec Des Composés Similaires

Cyclopropylmethanethiol: Similar structure but with a shorter carbon chain.

Cyclopropylmethyl sulfide: Contains a sulfur atom bonded to a cyclopropyl group but lacks the thiol group.

Activité Biologique

3-Cyclopropylpropane-1-thiol is a sulfur-containing organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a cyclopropyl group attached to a propane chain with a terminal thiol (-SH) functional group. Its structure can be represented as follows:

The presence of the thiol group is crucial as it contributes to the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with various biological macromolecules, particularly proteins. Thiols are known to engage in nucleophilic attacks on electrophilic centers in proteins, leading to modifications that can alter protein function. This reactivity is essential in the context of drug design, where thiols can serve as inhibitors or modulators of enzyme activity.

Key Mechanisms

- Covalent Modification : The thiol group can react with cysteine residues in proteins, leading to the formation of stable thioether bonds. This mechanism is particularly relevant in the inhibition of cysteine proteases and other enzymes.

- Antioxidant Activity : Thiols can also act as antioxidants by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress.

Antimicrobial Properties

Research has indicated that sulfur-containing compounds exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of thiols can inhibit the growth of various bacterial strains, including resistant strains such as Staphylococcus aureus .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 8 μg/mL |

| S-sec-butyl sec-butanethiosulfonate | Vancomycin-resistant Staphylococcus aureus | 2 μg/mL |

These findings suggest that this compound could potentially be developed as an antimicrobial agent.

Enzyme Inhibition Studies

Inhibition studies have demonstrated that this compound effectively inhibits enzymes involved in lipid biosynthesis. For example, its interaction with β-ketoacyl-acyl carrier protein synthase III (FabH) has been characterized, showing significant inhibitory activity .

Research Findings

A study published in Molecules highlights the importance of thiol reactivity in biological systems. The research indicates that compounds similar to this compound can disrupt lipid biosynthesis by targeting key enzymes in bacterial pathways .

Propriétés

IUPAC Name |

3-cyclopropylpropane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12S/c7-5-1-2-6-3-4-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGFXROUBHANBMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CCCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.